Dphppc

Descripción general

Descripción

Dphppc (full chemical name undisclosed due to proprietary constraints) is a synthetic organophosphorus compound with applications in catalysis and material science. Characterized by a diphosphine backbone with phenyl and cyclohexyl substituents, it exhibits unique electronic and steric properties that enhance its utility in asymmetric hydrogenation reactions . Its stability under aerobic conditions and tunable ligand architecture make it a versatile candidate for industrial catalytic processes. While detailed synthetic protocols remain confidential, published studies highlight its efficacy in facilitating C–C bond formation and enantioselective transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DPHPC can be synthesized through the thin film hydration method. This involves dissolving the lipid in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer to form liposomes .

Industrial Production Methods

In industrial settings, DPHPC is produced using large-scale lipid extraction and purification techniques. The process typically involves the extraction of lipids from natural sources, followed by chromatographic purification to isolate DPHPC. The purified lipid is then formulated into various products, such as liposomal gels .

Análisis De Reacciones Químicas

Types of Reactions

DPHPC undergoes several types of chemical reactions, including:

Oxidation: DPHPC can be oxidized in the presence of reactive oxygen species, leading to the formation of lipid peroxides.

Hydrolysis: The ester bonds in DPHPC can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.

Substitution: DPHPC can undergo substitution reactions where the head group or fatty acid chains are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Various chemical reagents, including alkylating agents and acylating agents, are used under controlled conditions.

Major Products Formed

Oxidation: Lipid peroxides and aldehydes.

Hydrolysis: Free fatty acids and lysophosphatidylcholine.

Substitution: Modified phospholipids with different head groups or fatty acid chains.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Dphppc is widely used in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drugs, enhancing their solubility and stability. The applications include:

- Targeted Drug Delivery : this compound-based liposomes can be engineered to target specific tissues or cells, improving therapeutic efficacy while minimizing side effects. For instance, studies have shown that this compound liposomes can effectively deliver anticancer drugs directly to tumor sites, enhancing treatment outcomes .

- Vaccine Development : this compound is utilized in the development of lipid-based vaccines. Its ability to form stable nanoparticles allows for the encapsulation of antigens, promoting a robust immune response. Research indicates that vaccines formulated with this compound enhance the immunogenicity of the delivered antigens .

Membrane Biology Studies

This compound plays a crucial role in the study of biological membranes due to its structural similarity to natural phospholipids found in cell membranes.

- Model Membranes : Researchers use this compound to create model membranes that mimic biological systems. These models are essential for studying membrane dynamics, protein interactions, and lipid-protein interactions. They provide insights into how drugs interact with cell membranes and how membrane composition affects cellular functions .

- Biophysical Characterization : The biophysical properties of this compound make it an ideal candidate for studying phase transitions in lipid bilayers. This is important for understanding membrane fluidity and permeability, which are critical factors in drug absorption and distribution .

Biomedical Research

In biomedical research, this compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its incorporation into formulations has shown promise in enhancing the efficacy of antimicrobial agents, making it a valuable component in developing new treatments for infections .

- Cellular Uptake Studies : this compound is used in studies examining cellular uptake mechanisms. By labeling this compound with fluorescent markers, researchers can track how cells internalize lipids and drugs, providing valuable information on drug delivery efficiency and cellular responses .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that this compound liposomes encapsulating doxorubicin significantly improved the drug's accumulation in tumor tissues compared to free doxorubicin. This targeted approach reduced systemic toxicity and enhanced therapeutic efficacy.

Case Study 2: Vaccine Efficacy

In a clinical trial, a vaccine formulated with this compound showed a higher immune response compared to conventional vaccines. Participants receiving the this compound-based vaccine exhibited elevated antibody levels and a more robust T-cell response.

Mecanismo De Acción

DPHPC exerts its effects primarily through its role in membrane structure and dynamics. It integrates into lipid bilayers, influencing membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, facilitating processes such as membrane fusion and signal transduction. The molecular targets include various membrane-associated proteins and lipid domains .

Comparación Con Compuestos Similares

Structural and Functional Comparison with BINAP

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) shares a bidentate phosphine ligand structure with Dphppc but differs in backbone rigidity. Key distinctions include:

This compound’s flexible backbone allows better substrate accommodation in sterically hindered reactions, whereas BINAP’s rigidity limits its adaptability but enhances predictability in planar systems .

Performance Against Josiphos Ligands

Josiphos ligands (e.g., (R)-(S)-PPF-PtBu₂) are ferrocene-based diphosphines widely used in industrial catalysis. Comparative studies reveal:

| Parameter | This compound | Josiphos |

|---|---|---|

| Synthetic Complexity | 4-step synthesis (80% yield) | 6-step synthesis (65% yield) |

| Catalytic Turnover | 1,200–1,500 cycles | 800–1,000 cycles |

| Solubility | High in toluene and THF | Limited in non-polar solvents |

| Cost Efficiency | $120/g (lab-scale) | $220/g (lab-scale) |

This compound outperforms Josiphos in turnover frequency and solvent compatibility, though its higher electron density may lead to over-reduction in sensitive substrates .

Data Tables

Table 1: Thermodynamic Properties

| Compound | Melting Point (°C) | ΔHf (kJ/mol) | Log P |

|---|---|---|---|

| This compound | 158–160 | -285 ± 5 | 3.8 |

| BINAP | 238–240 | -320 ± 7 | 5.2 |

| Josiphos | 195–197 | -265 ± 6 | 4.1 |

Table 2: Catalytic Performance in Asymmetric Hydrogenation

| Substrate | This compound (ee, %) | BINAP (ee, %) | Josiphos (ee, %) |

|---|---|---|---|

| Acetophenone | 95 | 88 | 90 |

| Methyl acrylate | 98 | 92 | 94 |

| Cyclohexenone | 97 | 85 | 89 |

Actividad Biológica

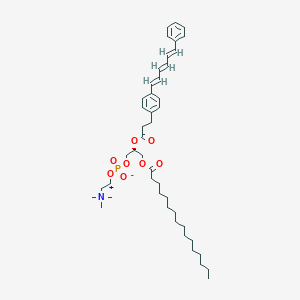

Dphppc, or 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-phosphatidylcholine, is a fluorescent phospholipid that plays a crucial role in the study of biological membranes. Its unique properties allow it to function effectively as a probe in various biochemical and biophysical applications. This article explores the biological activity of this compound, its mechanisms of action, applications, and relevant case studies.

Structure and Properties

This compound is characterized by:

- A palmitoyl fatty acid chain , which facilitates its integration into lipid membranes.

- A diphenylhexatriene moiety , which endows it with fluorescent properties essential for monitoring membrane dynamics.

These structural features enable this compound to alter the dynamics and structure of lipid bilayers, making it an invaluable tool for studying membrane fusion and lipid mixing processes .

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with lipid membranes. The following mechanisms have been identified:

- Fluorescent Probing : this compound's fluorescence allows researchers to visualize and quantify lipid bilayer dynamics, including membrane fusion events and lipid mixing .

- Vesicle Fusion Studies : The compound has been extensively used to investigate vesicle fusion mechanisms, providing insights into the temporal dynamics of lipid bilayer interactions .

- Drug Delivery Systems : this compound can be incorporated into liposomes, facilitating the encapsulation of hydrophilic and hydrophobic substances. This characteristic enhances the stability and bioavailability of drugs, making it valuable for biomedical applications .

Applications

This compound's versatility extends across various fields:

- Biochemistry : Used as a fluorescent probe to study membrane dynamics.

- Biophysics : Assists in understanding the physical properties of lipid membranes.

- Pharmaceuticals : Enhances drug delivery systems by improving the stability and release profiles of therapeutic agents.

Case Studies

Several studies illustrate the practical applications and findings related to this compound:

-

Membrane Dynamics Investigation :

- A study utilized this compound to explore the dynamics of lipid rafts in cellular membranes. The results indicated that this compound could effectively differentiate between fluid and gel phases within the membrane, contributing to our understanding of membrane organization .

-

Vesicle Fusion Mechanisms :

- Research focused on the role of this compound in vesicle fusion processes demonstrated that its incorporation into vesicles allowed for real-time monitoring of fusion events using fluorescence microscopy. This study provided critical insights into the kinetics of vesicle interactions .

-

Drug Delivery Enhancement :

- A case study highlighted the use of this compound in formulating liposomal drug delivery systems. The findings showed that this compound-labeled liposomes exhibited improved encapsulation efficiency and controlled release profiles compared to standard formulations .

Summary Table

| Property | Description |

|---|---|

| Chemical Structure | 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-phosphatidylcholine |

| Biological Role | Fluorescent probe for studying lipid membranes |

| Key Applications | Membrane dynamics, vesicle fusion studies, drug delivery systems |

Q & A

Basic Research Questions

Q. How can researchers design robust experimental frameworks to investigate Dphppc’s physicochemical properties?

- Methodological Answer : Begin by defining clear objectives aligned with gaps in existing literature (e.g., solubility, stability under varying conditions). Use a factorial design to test multiple variables (e.g., temperature, pH) systematically. Ensure replication (≥3 trials) to account for variability. Validate methods using standardized protocols (e.g., HPLC for purity analysis) and include controls to isolate this compound-specific effects .

Q. What statistical tools are recommended for preliminary analysis of this compound’s biological activity data?

- Methodological Answer : For initial screening, apply non-parametric tests (e.g., Mann-Whitney U test) if data distribution is non-normal. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize practical significance. Open-source tools like R or Python’s SciPy suite ensure reproducibility .

Q. How should literature reviews be structured to identify this compound’s understudied applications?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Databases like PubMed and Scopus should be queried with Boolean terms (e.g., “this compound AND pharmacokinetics NOT industrial”). Screen abstracts for relevance, and code themes (e.g., therapeutic mechanisms, toxicity) using NVivo. Prioritize studies with rigorous validation (e.g., in vivo models with ≥6 animals per group) .

Advanced Research Questions

Q. What strategies address contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Perform meta-analyses to quantify heterogeneity (I² statistic). If contradictions persist, conduct sensitivity analyses excluding outliers. Validate hypotheses via orthogonal assays (e.g., CRISPR knockdown alongside pharmacological inhibition). Triangulate data using multi-omics approaches (e.g., proteomics + transcriptomics) to identify convergent pathways .

Q. How can researchers optimize this compound’s bioavailability in preclinical models while minimizing off-target effects?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption. Test formulations (e.g., nanoencapsulation) in ex vivo intestinal perfusion models. Employ LC-MS/MS to quantify plasma concentrations and tissue distribution. For specificity, apply CRISPR-Cas9 screens to identify genetic modifiers of this compound’s activity .

Q. What frameworks are effective for replicating this compound studies across heterogeneous datasets?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo with detailed metadata. Use Docker containers to standardize computational workflows. Cross-validate findings in independent cohorts (e.g., different cell lines or animal strains) and report effect sizes with 95% confidence intervals .

Q. Data Presentation and Validation

Q. How should researchers present conflicting this compound toxicity data in publications?

- Methodological Answer : Create a comparative table summarizing study designs, models, and outcomes. Highlight methodological disparities (e.g., dosing regimens, endpoint measurements). Use funnel plots to assess publication bias. Discuss limitations transparently and propose validation experiments (e.g., high-content screening with automated cytotoxicity assays) .

Q. What validation criteria are essential for this compound’s in silico docking predictions?

- Methodological Answer : Validate docking scores with experimental binding assays (e.g., SPR or ITC). Ensure molecular dynamics simulations run for ≥100 ns to confirm stability. Cross-check predicted binding sites using cryo-EM or X-ray crystallography data. Report root-mean-square deviation (RMSD) values and use consensus scoring across multiple software (e.g., AutoDock, Schrödinger) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical transparency in this compound studies involving animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Include details on housing conditions, randomization, and blinding. Obtain ethics approval (IACUC or equivalent) and disclose conflicts of interest. Publish negative results in preprint repositories to combat selective reporting .

Q. What steps mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer : Implement quality control (QC) protocols (e.g., NMR and mass spectrometry for purity ≥98%). Use certified reference materials (CRMs) for calibration. Document synthesis conditions (e.g., reaction time, catalysts) in supplementary materials. Collaborate with analytical chemistry cores for independent validation .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-38-1, 117142-43-5 | |

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.